molecular formula C21H26N2O3S B3651443 N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B3651443
M. Wt: 386.5 g/mol
InChI Key: VUTWCAIJVJOSOH-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, a piperidine ring, and dimethylphenyl substituents, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzenesulfonamide Intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzenesulfonamide intermediate reacts with a piperidine derivative.

    Dimethylphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide: shares similarities with other benzenesulfonamide derivatives and piperidine-containing compounds.

Uniqueness

  • The unique combination of the benzenesulfonamide group, piperidine ring, and dimethylphenyl substituents distinguishes this compound from others, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-17-10-9-13-20(18(17)2)23(16-21(24)22-14-7-4-8-15-22)27(25,26)19-11-5-3-6-12-19/h3,5-6,9-13H,4,7-8,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTWCAIJVJOSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 6
N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

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